

Application Note: Engineering High-Energy Nitro-Pyrazole Metal-Organic Frameworks (NE-MOFs)

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Compound of Interest

Compound Name:	5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid
CAS No.:	215298-72-9
Cat. No.:	B3021241

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Executive Summary & Strategic Rationale

This guide details the engineering of Metal-Organic Frameworks (MOFs) utilizing nitro-functionalized pyrazole linkers, specifically focusing on 3,5-dinitro-1H-pyrazole (HdN3P) and its derivatives.

Unlike carboxylate-based MOFs (e.g., UiO-66), nitro-pyrazole MOFs occupy a specialized niche: High-Energy Density Materials (HEDMs). The pyrazole ring provides high thermal stability (

C) due to aromaticity, while the nitro (

) groups dramatically increase crystal density and oxygen balance. Furthermore, the high polarity of the nitro group creates a "sticky" pore environment, making these frameworks exceptional candidates for selective

capture and energetic structural components.

Key Technical Challenges Addressed:

- Safety: Handling potentially explosive precursors.
- Activation: Removing high-boiling solvents (DMF) without pore collapse or triggering energetic decomposition.
- Crystallinity: Controlling nucleation in nitrogen-rich ligand systems.

Critical Safety Protocol: Energetic Materials

 DANGER: EXPLOSION HAZARD

Nitro-pyrazole ligands and their resulting MOFs are energetic materials.[1] They possess high heats of detonation.

- Scale Limit: Never exceed 100 mg per reaction vessel during initial screening.
- Shielding: All heating steps must be performed behind a blast shield or in a heavy-duty explosion-proof oven.
- Tools: Use anti-static spatulas (wood/plastic). Do NOT use metal spatulas on dry powder.
- PPE: Kevlar gloves, face shield, and ear protection are mandatory during isolation steps.

Ligand Chemistry & Pre-Synthesis Logic

The choice of 3,5-dinitro-1H-pyrazole (HdN3P) is deliberate. The acidity of the pyrazole

(

) allows for facile deprotonation and coordination with transition metals (

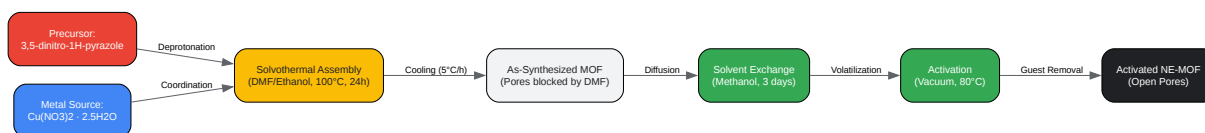
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) without requiring harsh bases that might degrade the nitro groups.

Mechanistic Pathway Diagram

The following diagram illustrates the synthesis logic from precursor to activated framework.



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Figure 1: Step-by-step workflow for the synthesis and activation of Nitro-Pyrazole MOFs.

Detailed Experimental Protocol

Protocol A: Solvothermal Synthesis of Cu-DN3P

Target: A robust, moderate-density framework suitable for gas sorption or energetic testing.

Reagents:

- 3,5-dinitro-1H-pyrazole (HdN3P) (98% purity)
- Copper(II) nitrate hemipentahydrate ()
- N,N-Dimethylformamide (DMF) (Anhydrous)
- Ethanol (Absolute)

Step-by-Step Methodology:

- Precursor Dissolution:
 - In a 20 mL scintillation vial, dissolve 158 mg (1.0 mmol) of HdN3P in 4 mL of DMF.
 - Why: DMF is essential to solubilize the polar nitro-ligand.
- Metal Addition:

- Add 232 mg (1.0 mmol) of
to 2 mL of Ethanol.
- Add the metal solution dropwise to the ligand solution while stirring.
- Observation: The solution should turn a deep blue/green, indicating coordination of
to the pyrazolate nitrogen.
- Solvothermal Reaction:
 - Seal the mixture in a 15 mL Teflon-lined stainless steel autoclave.
 - Heat to 100°C for 48 hours in a programmable oven.
 - Cooling Ramp: Program the oven to cool at 5°C/hour until it reaches room temperature.
 - Causality: Slow cooling is critical for high-quality single crystals. Rapid cooling yields microcrystalline powder with lower structural integrity.
- Isolation:
 - Filter the green block crystals.
 - Wash 3x with fresh DMF to remove unreacted ligand (which can destabilize the MOF).

Protocol B: Activation (Critical Step)

Failure to perform this step correctly is the #1 cause of low surface area.

- Solvent Exchange:
 - Immerse crystals in Methanol (MeOH).
 - Replace the MeOH every 12 hours for 3 days.
 - Mechanism:[2] MeOH has a lower boiling point (64.7°C) and surface tension than DMF (153°C). This reduces capillary forces during evacuation, preventing pore collapse.

- Evacuation:
 - Place the sample in a vacuum oven or degassing port.
 - Apply dynamic vacuum (mbar) at room temperature for 2 hours.
 - Slowly ramp temperature to 80°C and hold for 12 hours.
 - Warning: Do NOT exceed 100°C during activation for nitro-MOFs unless TGA confirms stability. Thermal shock can trigger decomposition.

Characterization & Validation

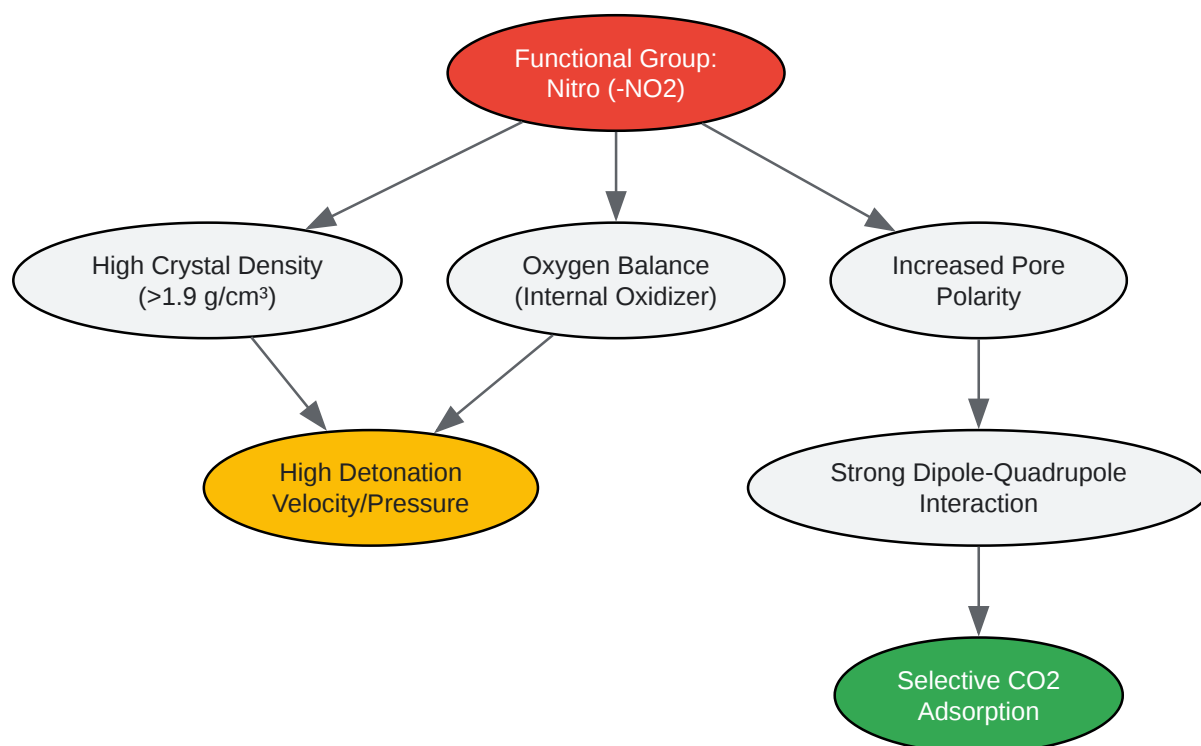
To ensure the protocol was successful, compare your results against these standard metrics for Nitro-Pyrazole MOFs.

Data Summary Table

Parameter	Method	Expected Value	Interpretation
Crystal Density	XRD		High density confirms successful incorporation of heavy nitro groups.
Nitrogen Content	Elemental Analysis		Essential for energetic performance.
Decomposition ()	DSC (5°C/min)		Sharp exothermic peak indicates energetic decomposition.
Porosity (BET)	Isotherm (77 K)		Lower than carboxylate MOFs due to bulky groups occupying pore space.

Structural Logic Diagram

This diagram explains how the nitro group influences the material's dual-functionality.



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Figure 2: The dual impact of the nitro-group on energetic performance and gas separation capabilities.

References

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